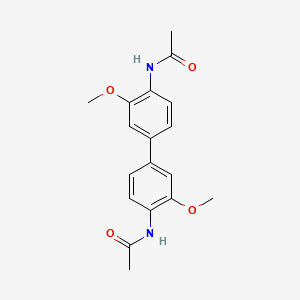

N,N'-Diacetyldianisidine

Description

Historical Context of N,N'-Diacetyldianisidine in Chemical Literature

The history of this compound is intrinsically linked to its precursor, o-dianisidine (3,3'-dimethoxybenzidine). wikipedia.orgnih.gov o-Dianisidine, a colorless to light brown crystalline solid, has been a compound of interest primarily for its role as an intermediate in the synthesis of azo dyes. wikipedia.org Its ability to form bis(diazonium) salts allows for coupling with various aromatic compounds to produce a range of dyes. Some commercial dyes derived from o-dianisidine include C. I. Direct Blue 1, 15, 22, 84, and 98. wikipedia.org

The acetylation of aromatic amines like o-dianisidine is a fundamental chemical transformation. ias.ac.inncert.nic.in This reaction is often employed to protect amino groups during multi-step syntheses. ias.ac.in Therefore, this compound likely emerged in the chemical literature as a derivative of o-dianisidine, potentially synthesized to modify its chemical properties or as a metabolic byproduct. Studies on other benzidine (B372746) derivatives have shown that acetylation can occur in biological systems. For instance, workers exposed to the dye Direct Black 38, which is based on benzidine, were found to have acetylated metabolites of benzidine in their urine. nih.gov This suggests a parallel metabolic pathway for o-dianisidine.

Evolution of Research Interests in this compound

Research interest in the broader class of benzidine derivatives has evolved significantly over time, driven by their industrial applications and subsequent toxicological concerns. o-Dianisidine, for example, has been utilized as a chromogenic substrate for peroxidase in enzyme-linked immunosorbent assays (ELISA) and other biochemical assays. nih.gov In these applications, its oxidation by hydrogen peroxide in the presence of peroxidase results in a colored product that can be measured spectrophotometrically. nih.gov

The study of acetylated derivatives such as this compound is often connected to understanding the metabolism and detoxification or bioactivation of the parent amines. Acetylation can significantly alter the biological properties of a compound. For example, research on N,N'-diacetylbenzidine, a related compound, was spurred by the need to understand the metabolic fate of benzidine. It has been inferred that diacetylated benzidine derivatives are non-mutagenic, suggesting that acetylation can be a detoxification pathway.

While extensive research has been conducted on o-dianisidine and other benzidine analogs, dedicated studies on this compound are sparse. The evolution of research has largely bypassed this specific derivative in favor of its more industrially and toxicologically prominent precursor.

Current State of Academic Inquiry on this compound

A review of current academic and scientific literature reveals a significant lack of specific inquiry into this compound. The primary focus of contemporary research concerning this chemical family remains on the parent compound, o-dianisidine, and its carcinogenic properties, as well as the development of safer alternatives and analytical methods for its detection.

The synthesis of acetylated aromatic amines continues to be an area of active research, with new, more environmentally friendly methods being developed. ias.ac.innih.govbenthamdirect.com These studies, however, typically use a range of aromatic amines as substrates to demonstrate the versatility of the new methods, and this compound is not specifically highlighted.

In the context of material science, some benzidine derivatives are being explored for their electroactive properties for potential use in applications like redox flow batteries. nih.gov However, these studies have not extended to this compound. The current state of academic inquiry, therefore, positions this compound as a relatively unstudied compound, with its properties and potential applications remaining largely unexplored.

Chemical Properties Data

Due to the limited availability of specific research data for this compound, the following table provides the chemical and physical properties of its precursor, o-dianisidine.

Table 1: Physical and Chemical Properties of o-Dianisidine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H16N2O2 | wikipedia.orgnih.gov |

| Molar Mass | 244.29 g/mol | nih.gov |

| Appearance | Colorless crystals or light brown powder, turns violet on standing | nih.gov |

| Melting Point | 113 °C | wikipedia.org |

| Boiling Point | 356 °C | wikipedia.org |

| Solubility in Water | 60 mg/L | wikipedia.org |

| CAS Number | 119-90-4 | wikipedia.orgnih.gov |

The following table lists the basic properties of this compound.

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H20N2O4 | |

| Molar Mass | 328.36 g/mol | |

| CAS Number | 83310-76-3 |

Table of Mentioned Chemical Compounds

Structure

3D Structure

Properties

CAS No. |

83310-76-3 |

|---|---|

Molecular Formula |

C18H20N2O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N-[4-(4-acetamido-3-methoxyphenyl)-2-methoxyphenyl]acetamide |

InChI |

InChI=1S/C18H20N2O4/c1-11(21)19-15-7-5-13(9-17(15)23-3)14-6-8-16(20-12(2)22)18(10-14)24-4/h5-10H,1-4H3,(H,19,21)(H,20,22) |

InChI Key |

NIYPWEHXGKGWAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)OC)OC |

solubility |

10.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Diacetyldianisidine

Classical Synthesis Routes for N,N'-Diacetyldianisidine

Traditional methods for synthesizing this compound have historically relied on well-established organic reactions. These routes, while effective, often involve conditions and reagents that are now being re-evaluated for their environmental impact.

Amidation Reactions in this compound Synthesis

Amidation is a cornerstone of this compound synthesis, involving the formation of an amide bond. nih.gov This process typically entails the reaction of a carboxylic acid or its derivative with an amine. nih.gov A variety of reagents and protocols have been developed over the years to facilitate this transformation. nih.gov

Commonly used coupling reagents for amidation reactions include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govanalis.com.mytcichemicals.com For instance, an optimized protocol for N-amidation using EDC hydrochloride as the coupling reagent has been shown to produce amides in high purity and yield. analis.com.my The use of EDC is often favored due to the ease of removal of its urea (B33335) byproduct during the work-up process. nih.govtcichemicals.com

The choice of solvent can also influence the reaction's efficiency. Anhydrous solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are frequently employed. analis.com.my The reaction temperature and time are also critical parameters that are optimized to maximize the yield of the desired amide product. analis.com.my

| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Feature |

| DCC | DMAP | DCM | Byproduct (DCU) is poorly soluble in most organic solvents. thieme-connect.de |

| EDC | HOBt, DMAP | THF, Acetonitrile | Water-soluble urea byproduct simplifies purification. nih.govtcichemicals.com |

| TCT | Et3N, K2CO3 | Deep Eutectic Solvents | Greener alternative to traditional organic solvents. unimi.it |

Condensation and Coupling Approaches for this compound

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are also central to the synthesis of related structures. For instance, the condensation of diacetyl with primary alkylamines can yield a mixture of products including N,N'-dialkyl-2,5-dimethylbenzene-1,4-diamines. nih.gov

Cross-coupling reactions, such as the Chan-Lam cross-coupling, provide an efficient method for the synthesis of N,N'-disubstituted ortho-phenylene diamines, which can bear various functional groups. nih.gov This methodology highlights the versatility of modern synthetic chemistry in creating complex diamine structures.

Advanced Synthetic Strategies in this compound Chemistry

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for the production of this compound and its analogues. researchgate.netbeilstein-journals.orgorganic-chemistry.org These strategies aim to reduce reaction times, improve yields, and minimize environmental impact.

Catalytic Methods for this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with greater efficiency and selectivity. frontiersin.org In the context of diamine synthesis, iron-catalyzed reductive amination of ketones and aldehydes using ammonia (B1221849) presents a highly attractive method for producing primary amines. d-nb.info This approach is notable for its use of an earth-abundant metal catalyst and its tolerance of a broad range of functional groups. d-nb.info

Copper-catalyzed reactions have also been employed for C-N bond formation. For example, a copper(I)-catalyzed tandem C-N coupling/condensation cyclization has been developed for the synthesis of related heterocyclic structures. rsc.org Furthermore, copper-catalyzed amidation of arylboronic acids with nitriles offers a complementary method for synthesizing N-arylamides.

| Catalyst System | Reaction Type | Substrates | Key Advantage |

| Iron Complex on N-doped SiC | Reductive Amination | Ketones, Aldehydes, Ammonia | Utilizes an earth-abundant metal; broad functional group tolerance. d-nb.info |

| Copper(I) | Tandem C-N Coupling/Condensation | ortho-haloaryl organyl NH-sulfoximines, amidines | Efficient synthesis of benzothiadiazine 1-oxides. rsc.org |

| Nickel Salts | Reductive Amidation | Nitrobenzene, N-acylbenzotriazole | Catalytic approach to amide synthesis. beilstein-journals.org |

Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgresearchgate.net In amide synthesis, this includes the use of greener solvents, catalyst- and solvent-free conditions, and the development of highly atom-economical methods. unimi.itorganic-chemistry.org

One approach involves employing deep eutectic solvents (DESs), which are biodegradable and non-toxic, as an alternative to traditional volatile organic solvents. unimi.it For instance, the use of a choline (B1196258) chloride and urea-based DES for amidation reactions has been reported to give good yields at room temperature. unimi.it Another green strategy is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. mdpi.com Furthermore, catalyst- and solvent-free, three-component synthesis methods can lead to highly atom-economical and environmentally benign processes. organic-chemistry.org

Microwave-Assisted Synthesis of this compound Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netmdpi.com This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to a rapid rise in temperature and significantly reduced reaction times, often from hours to minutes. researchgate.net MAOS frequently results in higher product yields and purities compared to conventional heating methods. researchgate.net

The synthesis of various heterocyclic compounds, including analogues of this compound, has been successfully achieved using microwave irradiation. mdpi.comderpharmachemica.comrsc.org For example, a green, single-step preparation of uracil (B121893) and cytosine analogues under microwave conditions has been reported. mdpi.com Similarly, the synthesis of α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide can be completed in minutes under microwave heating, a significant improvement over conventional methods that can take several hours. oatext.com

| Synthetic Approach | Reaction Time | Yield | Key Advantage |

| Conventional Heating | 7 hours | Moderate | Standard laboratory procedure. derpharmachemica.com |

| Microwave Irradiation | 3-7 minutes | High | Rapid, high-yielding, and often solvent-free. mdpi.comoatext.com |

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold, characterized by a central biphenyl (B1667301) core substituted with methoxy (B1213986) and N-acetyl groups, offers multiple sites for chemical modification. The presence of amide linkages and activated aromatic rings allows for a range of derivatization and functionalization reactions. These modifications are crucial for tuning the molecule's properties for various applications, such as in the synthesis of dyes, polymers, and advanced materials. wikipedia.orgresearchgate.netresearchgate.net The strategic manipulation of this scaffold can lead to novel compounds with tailored electronic, and solubility characteristics.

The two amide linkages in this compound are key functional groups that can undergo several chemical transformations. These modifications can alter the electronic properties and reactivity of the entire molecule.

One of the most fundamental transformations is the hydrolysis of the amide bonds. Under acidic or basic conditions, the acetyl groups can be removed to regenerate the parent diamine, 3,3'-dimethoxybenzidine (B85612) (o-dianisidine). This reaction is essentially the reverse of the synthesis of this compound and is useful for applications where the free amine groups are required for subsequent reactions, such as diazotization to form azo dyes. wikipedia.org

Reduction of the amide groups offers another pathway for modification. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the amide carbonyls can be reduced to methylene (B1212753) groups, yielding the corresponding N,N'-diethyl-3,3'-dimethoxybenzidine. This transformation converts the neutral amide donors into stronger electron-donating alkylamino groups, significantly impacting the electronic nature of the biphenyl system.

More advanced strategies for amide bond modification, while not extensively documented specifically for this compound, can be inferred from the broader field of peptide and amide chemistry. nsf.govresearchgate.net These could include selective activation of the N-C(O) bond to allow for transamidation, where the acetyl group is replaced by a different acyl group. rsc.org Such methods would enable the introduction of a wide variety of functional groups onto the nitrogen atoms, providing a route to a diverse library of derivatives.

Table 1: Potential Modifications of Amide Linkages in this compound

| Modification Type | Reagents and Conditions | Product | Potential Outcome |

| Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH), heat | 3,3'-Dimethoxybenzidine | Regeneration of primary amine groups for further functionalization (e.g., diazotization). wikipedia.org |

| Reduction | Strong reducing agent (e.g., LiAlH₄) in an inert solvent (e.g., THF) | N,N'-Diethyl-3,3'-dimethoxybenzidine | Conversion of amides to more strongly electron-donating tertiary amines. |

| Transamidation | N-acyl activation followed by reaction with a new amine | N-Acyl substituted dianisidine derivatives | Introduction of diverse functional groups via the amide linkage. nsf.govrsc.org |

The biphenyl core of this compound is composed of two benzene (B151609) rings that are activated towards electrophilic aromatic substitution (SEAr). wikipedia.org The directing effects of the existing substituents—the methoxy (-OCH₃) group and the N-acetyl (-NHCOCH₃) group—play a crucial role in determining the position of incoming electrophiles.

Both the methoxy and the N-acetyl groups are activating, ortho-, para-directing groups. lkouniv.ac.inlibretexts.org The methoxy group is a strong activator, while the N-acetyl group is a moderately activating group. In the dianisidine scaffold, the positions ortho to the methoxy groups and meta to the N-acetyl groups are the most electron-rich and sterically accessible. Therefore, electrophilic substitution is expected to occur predominantly at the C-2 and C-2' positions (ortho to the methoxy groups and meta to the biphenyl linkage).

Common electrophilic aromatic substitution reactions applicable to the dianisidine core include:

Nitration : Treatment with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) introduces nitro (-NO₂) groups onto the aromatic rings. masterorganicchemistry.com The strong activating nature of the scaffold suggests that mild nitrating conditions might be necessary to avoid over-reaction or oxidative degradation. libretexts.org

Halogenation : Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can introduce halogen atoms. Given the activated nature of the rings, catalysis may not always be necessary. wikipedia.org

Sulfonation : Fuming sulfuric acid (H₂SO₄/SO₃) can be used to introduce sulfonic acid (-SO₃H) groups. This reaction is often reversible, which can be useful for introducing temporary blocking groups. lkouniv.ac.in

Friedel-Crafts Reactions : Acylation or alkylation can introduce new carbon-carbon bonds. However, Friedel-Crafts reactions can be limited by the presence of the amide groups, which can coordinate with the Lewis acid catalyst, deactivating the rings. libretexts.org

Table 2: Electrophilic Aromatic Substitution Reactions on the Dianisidine Core

| Reaction | Typical Reagents | Expected Product | Notes |

| Nitration | HNO₃, H₂SO₄ | Dinitro-N,N'-Diacetyldianisidine | Substitution likely at positions ortho to the methoxy groups. masterorganicchemistry.com |

| Halogenation | Br₂ or Cl₂ (with or without Lewis acid) | Dihalo-N,N'-Diacetyldianisidine | The activated rings may react without a catalyst. wikipedia.orglibretexts.org |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Disulfo-N,N'-Diacetyldianisidine | The reaction's reversibility can be exploited strategically. lkouniv.ac.in |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Diacyl-N,N'-Diacetyldianisidine | Potential for catalyst deactivation by amide groups. libretexts.org |

Orthogonal functionalization refers to the selective modification of one functional group in a molecule without affecting others. mdpi.comresearchgate.net For a molecule like this compound, this presents an opportunity to create complex, precisely substituted derivatives. Strategies for orthogonal functionalization would leverage the different reactivities of the amide linkages and the aromatic rings.

A primary strategy involves a protection-deprotection sequence. For example, to exclusively functionalize the aromatic rings without interference from the amide groups (especially in reactions like Friedel-Crafts), one could first perform the desired electrophilic aromatic substitution and then subsequently modify the amide linkages.

Conversely, one could first modify the amide groups. For instance, hydrolysis of the acetyl groups to the free amines would yield 3,3'-dimethoxybenzidine. wikipedia.org The resulting primary amine groups are very strong activating groups that can direct subsequent electrophilic substitutions to the ortho and para positions relative to them (C-5, C-5', C-6, and C-6'). However, their high reactivity can lead to over-reaction and side products. libretexts.org A common technique to moderate this reactivity is the reversible acetylation of the amine, which is the basis of the starting material itself.

A more sophisticated orthogonal approach would involve differentiating the two aromatic rings or the two amide groups. This is challenging due to the molecule's symmetry. However, introducing a substituent that breaks this symmetry in an initial step could allow for regioselective functionalization in subsequent steps. For example, a mono-substitution on one of the rings could sterically or electronically influence the reactivity of the second ring.

Another potential strategy relies on the kinetic versus thermodynamic control of reactions. For instance, sulfonation is reversible and can be used as a temporary blocking group. lkouniv.ac.in One could introduce a sulfonic acid group at a specific position, perform a different, irreversible reaction at another site, and then remove the sulfonic acid group.

Table 3: Conceptual Strategies for Orthogonal Functionalization

| Strategy | Description | Potential Application | Reference Concept |

| Sequential Modification | Functionalize the most reactive sites first, or protect one site while reacting another. | Selectively nitrate (B79036) the aromatic rings, then reduce the amide groups. | General synthetic strategy. libretexts.orgnih.gov |

| Reactivity Modulation | Convert a functional group to a more or less reactive form. | Hydrolyze amides to amines to change the directing effect for subsequent SEAr. | Acetylation of anilines to control reactivity. libretexts.org |

| Use of Blocking Groups | Introduce a reversible functional group to protect a specific position. | Use sulfonation to block a reactive site, functionalize elsewhere, then de-sulfonate. | Reversibility of sulfonation in aromatic chemistry. lkouniv.ac.in |

| Symmetry Breaking | Perform a mono-functionalization to differentiate the two halves of the molecule. | Mono-nitration under controlled conditions could allow for subsequent unique functionalization of the second ring. | General principle in the synthesis of complex molecules. |

Comprehensive Spectroscopic Characterization of N,n Diacetyldianisidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical method for determining the structure of organic compounds. longdom.org By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. longdom.orglibretexts.org For N,N'-Diacetyldianisidine, ¹H and ¹³C NMR are fundamental in confirming its structure, while advanced NMR techniques can offer deeper insights into its stereochemical properties.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present: the aromatic protons, the methoxy (B1213986) protons, and the acetyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | ~6.8-7.5 | Multiplet | 6H |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 6H |

| Acetyl Protons (-COCH₃) | ~2.1 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a single peak. libretexts.org This allows for the direct observation of the carbon framework.

The expected ¹³C NMR spectrum would show signals for the carbonyl carbons of the acetyl groups, the aromatic carbons (both those bonded to hydrogen and the quaternary carbons), the carbons of the methoxy groups, and the methyl carbons of the acetyl groups. The chemical shifts of these carbons are indicative of their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~168-170 |

| Aromatic Carbons (C-O) | ~150-160 |

| Aromatic Carbons (C-N) | ~130-140 |

| Aromatic Carbons (C-H) | ~110-130 |

| Aromatic Carbons (C-C) | ~120-130 |

| Methoxy Carbon (-OCH₃) | ~55 |

| Acetyl Carbon (-COCH₃) | ~24 |

To investigate the stereochemistry of this compound, particularly the rotational isomerism around the biphenyl (B1667301) linkage and the amide bonds, advanced NMR techniques are indispensable.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons, confirming the assignments made in 1D spectra. longdom.orgnumberanalytics.com HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings, helping to piece together the molecular structure. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is crucial for determining spatial proximity between atoms. For this compound, NOESY can provide information about the through-space interactions between protons on the two aromatic rings, which is directly related to the dihedral angle between them. It can also reveal the preferred conformation of the acetyl groups relative to the aromatic rings. longdom.org

Dynamic NMR (DNMR) : If there is restricted rotation around the C-N amide bonds or the biphenyl C-C bond, it might be possible to observe separate signals for the different conformers at low temperatures. As the temperature is increased, these signals would coalesce, and the rate of this exchange can be studied using DNMR to determine the energy barriers to rotation. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the molecular vibrations of a compound. These techniques are highly sensitive to the types of chemical bonds present and are therefore excellent for identifying functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. mdpi.com The FT-IR spectrum of this compound will be characterized by several key absorption bands corresponding to its functional groups.

Key expected vibrational modes include:

N-H Stretching : In secondary amides, this band typically appears in the region of 3300-3100 cm⁻¹.

C=O Stretching (Amide I band) : This is a very strong and characteristic absorption for amides, usually found around 1650 cm⁻¹.

N-H Bending (Amide II band) : This band, coupled with C-N stretching, is found in the 1550 cm⁻¹ region.

C-O Stretching : The aromatic ether linkage will show strong C-O stretching bands.

Aromatic C-H and C=C Stretching : These will appear in their characteristic regions of the spectrum.

Table 3: Characteristic FT-IR Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H Stretch | 3300-3100 | Medium |

| Amide | C=O Stretch (Amide I) | ~1650 | Strong |

| Amide | N-H Bend (Amide II) | ~1550 | Medium |

| Aromatic Ether | C-O Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |

| Methyl | C-H Stretch | 2960-2850 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. mdpi.com While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, symmetric vibrations and non-polar bonds often give strong Raman signals where they might be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations : The symmetric "breathing" modes of the benzene (B151609) rings typically give rise to strong Raman bands.

C-C Stretching of the Biphenyl Linkage : This vibration, being relatively non-polar, should be more prominent in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in a comprehensive structural characterization. The Raman spectrum would help to confirm the presence and nature of the aromatic systems and the central C-C bond connecting them.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying organic molecules that contain chromophores, which are functional groups capable of absorbing UV or visible light. libretexts.org The absorption of this high-energy radiation promotes electrons from a ground electronic state to a higher energy excited state. libretexts.orgncsu.edu The specific wavelengths of light absorbed and the intensity of the absorption are directly related to the molecule's electronic structure, particularly the types of electrons and the extent of conjugated π systems. libretexts.org

In organic molecules, the most common electronic transitions are σ → σ, n → σ, π → π, and n → π. numberanalytics.com The energy required for these transitions typically falls within the 200–800 nm range, which is accessible by standard UV-Vis spectrophotometers. sci-hub.se Transitions involving non-bonding (n) or pi (π) electrons are of primary interest because they require less energy and occur at longer wavelengths. inflibnet.ac.in

This compound possesses a complex chromophoric system consisting of two substituted benzene rings linked together (a biphenyl system), two methoxy groups (-OCH₃), and two acetylated amino groups (-NHCOCH₃). This extended conjugated system, encompassing the biphenyl core and the lone pairs on the nitrogen and oxygen atoms, is expected to give rise to intense π → π* transitions. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions, which are typically weaker in intensity. ncsu.edu The exact position (λmax) and molar absorptivity (ε) of these absorption bands are influenced by the solvent polarity. ncsu.eduacademie-sciences.fr For π → π* transitions, an increase in solvent polarity often causes a red shift (a shift to longer wavelengths), while n → π* transitions typically experience a blue shift (a shift to shorter wavelengths). ncsu.edu

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Relative Energy | Expected Intensity |

|---|---|---|---|

| π → π* | An electron moves from a π bonding orbital to a π* antibonding orbital. | Lower | High (ε > 10,000) |

| n → π* | An electron from a non-bonding orbital (on N or O) moves to a π* antibonding orbital. | Lowest | Low (ε < 2,000) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. skpharmteco.com It provides crucial information about a compound's molecular weight and structural features through the analysis of its fragmentation pattern. idc-online.comlibretexts.org When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺•), which is a radical cation. libretexts.org The m/z value of this ion provides the molecular weight of the compound.

The molecular formula of this compound is C₁₈H₂₀N₂O₄, giving it a molecular weight of approximately 328.36 g/mol . Therefore, its mass spectrum is expected to show a molecular ion peak at m/z = 328.

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragments is predictable and serves as a "fingerprint" for the molecule's structure. idc-online.com The fragmentation of this compound would be directed by its functional groups, including the amide linkages, ether groups, and the biphenyl core. The presence of heteroatoms like nitrogen and oxygen can influence the fragmentation by localizing the radical cation. idc-online.com

Key fragmentation pathways for amides often involve α-cleavage adjacent to the carbonyl group. Aromatic compounds tend to form stable molecular ions. libretexts.org The fragmentation of this compound is likely to involve cleavages at the C-N bonds and the ether linkages.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 328 | [C₁₈H₂₀N₂O₄]⁺• | Molecular Ion (M⁺•) |

| 285 | [M - COCH₃]⁺ | Loss of an acetyl group |

| 243 | [M - 2(COCH₃)]⁺ | Loss of both acetyl groups |

| 182 | [C₁₂H₁₀O₂]⁺• | Fission of the N-Aryl bonds, yielding the dianisidine core |

| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment from acetylated compounds |

Other Advanced Spectroscopic and Analytical Techniques for this compound

Beyond UV-Vis and MS, a suite of other advanced analytical techniques is essential for the comprehensive characterization, separation, and quantification of this compound.

Chromatographic Separations (HPLC, GC) Applied to this compound

Chromatography is fundamental for separating components from a mixture. microbenotes.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic techniques in chemical analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of non-volatile or thermally unstable compounds like this compound. nih.gov The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. oiv.int For a molecule with the polarity of this compound, reversed-phase HPLC is the most common approach. Detection is often accomplished using a UV detector set at a wavelength where the analyte exhibits strong absorbance. sielc.comnih.gov

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. microbenotes.com The sample is vaporized and transported through a column by an inert carrier gas. microbenotes.com While GC is typically used for volatile compounds, it can be applied to less volatile molecules if they are thermally stable. nist.gov Given the relatively high molecular weight of this compound, high column temperatures would be necessary for analysis. Coupling GC with a mass spectrometer (GC-MS) provides both separation and structural identification. nih.gov

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18, 3-5 µm) nih.gov | Gradient of Acetonitrile and Water (often with 0.1% TFA or Formic Acid) oiv.intnih.gov | UV-Vis Diode Array Detector (DAD) |

| GC | Capillary column with a polar stationary phase (e.g., Carbowax or similar) | Inert Gas (e.g., Helium, Nitrogen) microbenotes.com | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Electrochemical Methods for this compound Analysis

Electrochemical methods analyze the interplay between electricity and chemistry, offering high sensitivity for redox-active compounds. nih.gov Techniques like cyclic voltammetry (CV) are used to study the oxidation and reduction processes of a substance. libretexts.org In CV, the potential at a working electrode is swept linearly between two limits, and the resulting current is measured. libretexts.org This provides information on the redox potentials and the kinetics of the electron transfer reactions. asdlib.org

The this compound molecule contains electroactive moieties, specifically the aromatic amine functionalities, which can be oxidized at a solid electrode. The biphenyl system itself is also redox-active. A cyclic voltammogram of this compound would be expected to show at least one oxidative peak on the forward scan, corresponding to the removal of electrons from the nitrogen atoms or the π-system. The characteristics of this peak (e.g., potential, shape) can provide insight into the reaction mechanism. asdlib.org The presence and nature of a corresponding reduction peak on the reverse scan would indicate the reversibility of the oxidation process. libretexts.org These methods are valuable for understanding the molecule's redox properties and for developing sensitive quantitative detection methods. nih.gov

Table 4: Principles of Electrochemical Analysis for this compound

| Technique | Principle | Information Gained |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential of an electrode in solution is varied linearly with time, and the resulting current is measured. libretexts.org | Oxidation/reduction potentials, reversibility of redox reactions, electron transfer kinetics. asdlib.org |

| Amperometry | A constant potential is applied to the electrode, and the current is measured as a function of time or analyte concentration. nih.gov | Quantitative determination of the analyte concentration. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Trifluoroacetic Acid (TFA) |

| Helium |

| Nitrogen |

Crystallographic Investigations and Solid State Structural Analysis of N,n Diacetyldianisidine

Single Crystal X-ray Diffraction of N,N'-Diacetyldianisidine

Molecular Conformation and Geometry in the Crystalline State

The conformation adopted by a flexible molecule in its crystal structure is a balance between the molecule's intrinsic conformational preferences and the stabilizing forces of the crystal lattice. rsc.org In the crystalline state, the this compound molecule is not planar. The two anisidine rings are twisted with respect to each other, a common feature in biphenyl-type structures, to minimize steric hindrance between the ortho-substituents. The acetyl groups are also twisted relative to the plane of the phenyl rings to which they are attached.

The precise bond lengths and angles within the this compound molecule are determined from the SCXRD data. Key geometric parameters, such as the dihedral angle between the two phenyl rings and the torsion angles of the acetyl groups, define the molecule's specific conformation in the solid state. These parameters are crucial for understanding how the molecule arranges itself to form a stable crystal lattice.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: Specific values for unit cell dimensions and β angle are dependent on the specific crystallographic study and are represented here as placeholders.

Crystal Packing and Supramolecular Assembly

The arrangement of individual this compound molecules within the crystal is known as the crystal packing. This packing is dictated by a variety of intermolecular forces that lead to a stable, repeating three-dimensional array. beilstein-journals.org The study of this arrangement falls under the realm of supramolecular chemistry, which focuses on the non-covalent interactions that govern the assembly of molecules. rsc.orgtue.nl

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD and is particularly useful for phase identification and the study of polymorphism. nih.govusp.org Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability.

A PXRD pattern is a fingerprint of a crystalline solid. usp.org By comparing the experimental PXRD pattern of a bulk sample of this compound with patterns calculated from single-crystal data, one can confirm the phase purity of the sample. nih.gov Furthermore, PXRD is the primary tool for identifying different polymorphic forms, as each polymorph will produce a unique diffraction pattern. researchgate.netresearchgate.net The presence of multiple crystalline forms can be crucial in various applications, and PXRD allows for their detection and characterization. nih.gov

Analysis of Intermolecular Interactions in this compound Crystals

The stability of the this compound crystal lattice is a direct result of the network of intermolecular interactions that hold the molecules together. These interactions, while individually weaker than covalent bonds, collectively determine the crystal's structure and properties. polimi.it

Hydrogen Bonding Networks

Hydrogen bonds are among the strongest types of intermolecular forces and play a crucial role in the crystal engineering of many organic molecules. issr.edu.khsavemyexams.com They occur when a hydrogen atom is bonded to a highly electronegative atom (like nitrogen or oxygen) and is attracted to another electronegative atom in a nearby molecule. issr.edu.khlibretexts.org

Hirshfeld Surface Analysis and Fingerprint Plots

A comprehensive search of crystallographic databases and scientific literature was conducted to obtain data for the Hirshfeld surface analysis and associated two-dimensional fingerprint plots of this compound. This investigation aimed to elucidate the nature and contribution of various intermolecular interactions that govern the crystal packing of the title compound.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts within a crystal. nih.govresearchgate.net The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. researchgate.net By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of significant intermolecular interactions can be identified. cam.ac.ukresearchgate.net Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer contacts. cam.ac.ukpreprints.org

Despite a thorough search for the crystallographic data of this compound, including searches of the Cambridge Crystallographic Data Centre (CCDC), no published crystal structure or associated Hirshfeld surface analysis data could be located for this specific compound. The successful application of this analysis is predicated on the availability of a solved crystal structure, from which the necessary calculations can be performed.

For illustrative purposes, had the data been available, the analysis would have involved:

Generation of the Hirshfeld surface of this compound to visually identify key intermolecular contact points.

Creation of two-dimensional fingerprint plots to quantify the relative contributions of different types of intermolecular interactions.

Construction of data tables summarizing the percentage contributions of the most significant atomic contacts to the Hirshfeld surface.

Without the foundational crystallographic information for this compound, a detailed discussion and presentation of its specific Hirshfeld surface analysis and fingerprint plots is not possible at this time.

Computational and Theoretical Chemistry Studies of N,n Diacetyldianisidine

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. longdom.org The core of an MD simulation involves solving Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of particles evolve. researchgate.net This technique enables the exploration of the dynamic properties of molecules, offering insights into conformational changes, interactions with other molecules, and the time-dependent behavior of complex systems. longdom.org For a molecule like N,N'-Diacetyldianisidine, MD simulations can reveal how its flexible structure, particularly the rotation around the biphenyl (B1667301) bond and the amide linkages, behaves in various environments.

The conformation of a flexible molecule can be significantly influenced by the surrounding solvent. nih.gov MD simulations are an ideal tool to study these solvent effects by explicitly modeling the interactions between the solute (this compound) and solvent molecules. rsc.orgrsc.org Such studies calculate the free energy profiles of different molecular conformations in various solvents, revealing which shapes are most stable in a given environment. rsc.org

For this compound, the key conformational degrees of freedom would be the dihedral angles defining the orientation of the two phenyl rings relative to each other and the orientation of the acetylamino groups. A computational study would place a single this compound molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform, DMSO) and simulate its dynamic behavior. rsc.org By analyzing the simulation trajectory, one can determine the probability of finding the molecule in specific conformations, thus mapping its conformational landscape as a function of the solvent's polarity and hydrogen-bonding capability. For instance, in a polar protic solvent like water, conformations that maximize hydrogen bonding with the amide groups might be favored. In contrast, a non-polar solvent might favor more compact, intramolecularly interacting structures.

Table 1: Illustrative Data from a Hypothetical MD Study on Solvent-Dependent Conformations of this compound

| Solvent | Predominant Dihedral Angle (Ring-Ring) | Key Interactions Observed | Predicted Conformational State |

| Water (Polar Protic) | ~45-60° | Solute-solvent hydrogen bonds at amide groups | Partially extended |

| Chloroform (Polar Aprotic) | ~60-75° | Dipole-dipole interactions | Twisted |

| Hexane (Non-Polar) | ~80-90° | Intramolecular π-stacking favored | More compact/folded |

This table is illustrative and based on general principles of solvent effects on flexible molecules.

Understanding how molecules assemble from a solution to form a crystal is crucial for controlling the properties of solid materials. MD simulations can provide atomistic insights into the complex processes of crystal nucleation (the formation of the initial stable crystal embryo) and subsequent growth. mdpi.comucl.ac.uk These simulations can track the journey of individual molecules as they leave the solution, diffuse on the crystal surface, and integrate into the crystal lattice. mdpi.com

A simulation to study the crystallization of this compound would typically start with a supersaturated solution of the molecule in a suitable solvent. By running the simulation over time, researchers can observe the spontaneous formation of molecular clusters. ucl.ac.uk Analysis of these clusters helps determine the critical nucleus size—the minimum size an aggregate must reach to grow into a stable crystal. nih.gov Furthermore, simulations can reveal the preferred molecular arrangement in the growing crystal, predicting the final crystal morphology and identifying potential polymorphisms (different crystal structures of the same compound). mdpi.com Advanced simulation techniques can even calculate the rate of nucleation, a key parameter for controlling crystallization processes in industrial settings. nih.gov

Table 2: Key Stages in Crystal Growth Simulation

| Stage | Description | Information Gained from MD Simulation |

| Nucleation | Spontaneous formation of a small, ordered cluster of molecules from a supersaturated solution. mdpi.com | Critical nucleus size, nucleation rate, structure of the initial embryo. |

| Surface Diffusion | Adsorbed molecules move across the surface of the nucleus. | Diffusion coefficients, identification of energetically favorable binding sites. |

| Integration | Molecules lock into their final positions within the crystal lattice, often at steps or kinks. | Mechanism of layer growth (e.g., spiral growth vs. 2D nucleation), crystal face growth rates. |

| Maturation | The crystal grows, and its morphology develops over time. | Prediction of final crystal habit, identification of potential defects. |

Non-Linear Optical (NLO) Properties of this compound Analogues

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property essential for technologies like frequency conversion and optical switching. doi.org Organic molecules with extended π-conjugated systems and electron donor-acceptor groups often exhibit significant NLO properties. nih.govscirp.org Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of molecules by calculating properties like the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. nih.govtandfonline.com

While direct computational studies on the NLO properties of this compound are not prominent, studies on its direct precursor, o-dianisidine (3,3'-dimethoxybenzidine), provide valuable insights. tandfonline.comresearchgate.net As an analogue, the NLO properties of o-dianisidine can suggest the potential of its derivatives. A DFT study calculated the molecular geometry and NLO properties of o-dianisidine, finding that the molecule possesses a non-zero first hyperpolarizability (β), which indicates a potential for second-order NLO activity. tandfonline.comresearchgate.net The introduction of acetyl groups to form this compound would modify the electronic structure, likely influencing these NLO properties, which could be precisely quantified through similar DFT calculations.

Table 3: Calculated NLO Properties of o-Dianisidine (Analogue of this compound)

| Property | Calculated Value | Unit | Significance |

| Dipole Moment (μ) | 3.0183 | Debye | Measures the molecule's overall polarity. |

| Mean Polarizability (α) | 30.63 x 10⁻²⁴ | esu | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (β_total) | 10.99 x 10⁻³⁰ | esu | Quantifies the second-order NLO response. A non-zero value is a prerequisite for applications like frequency doubling. |

Data sourced from a DFT study on o-Dianisidine. tandfonline.comresearchgate.net

Cheminformatics and Machine Learning Applications in this compound Studies

Cheminformatics applies computational and informational techniques to solve problems in chemistry, often involving the analysis of large datasets of chemical structures and properties. frontiersin.org When combined with machine learning (ML), it becomes a powerful tool for developing predictive models without the need for direct, time-consuming experiments or complex quantum mechanical calculations. acs.org These models, such as Quantitative Structure-Activity Relationship (QSAR) models, learn the correlation between molecular structure (represented by numerical descriptors) and a specific property. mdpi.com

For this compound, cheminformatics and ML could be used to predict a wide range of physicochemical properties. For example, a model could be trained on a dataset of known aromatic amides to predict properties like solubility, melting point, or thermal stability. acs.org The first step is to generate molecular descriptors for each compound in the dataset; these are numerical values that encode structural, electronic, or topological features. acs.org An ML algorithm then learns the mathematical relationship between these descriptors and the property of interest. Once trained, the model can rapidly predict the property for new molecules like this compound or its hypothetical derivatives, guiding experimental efforts. frontiersin.org

Table 4: Hypothetical Cheminformatics Workflow for Predicting a Property of this compound

| Step | Action | Example for Predicting Solubility |

| 1. Data Collection | Assemble a dataset of molecules with known experimental values for the target property. | Collect a set of 100+ aromatic amides with measured aqueous solubility data. acs.org |

| 2. Descriptor Calculation | Compute molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) for all molecules. | Use software to calculate 2D and 3D descriptors for each of the 100+ amides and for this compound. |

| 3. Model Training | Use a machine learning algorithm (e.g., random forest, neural network) to learn the relationship between descriptors and solubility. mdpi.com | Train a neural network model using the descriptors as inputs and the known solubilities as outputs. |

| 4. Model Validation | Test the model's predictive power on a subset of data it has not seen before. | Use a hold-out test set to confirm the model's accuracy. |

| 5. Prediction | Use the validated model to predict the property for the target molecule. | Input the calculated descriptors for this compound into the trained model to get a predicted solubility value. |

Advanced Materials Science Applications of N,n Diacetyldianisidine and Its Derivatives

N,N'-Diacetyldianisidine in Organic Electronic Materials

Research into the role of this compound and its derivatives in organic electronic materials is not present in publicly accessible scientific literature. Organic electronic materials rely on compounds with specific charge transport capabilities, and while the field is extensive, this particular compound has not been identified as a significant contributor. drugfuture.comnih.govspecialchem.com

Semiconducting Properties and Charge Transport

There are no available studies detailing the semiconducting properties or charge transport mechanisms of this compound. The investigation of charge transport in organic semiconductors is a robust field, focusing on how molecular structure influences charge carrier mobility, but this compound does not appear to be a subject of this research. a2bchem.comnih.govresearchgate.netnih.gov

Application in Organic Light-Emitting Diodes (OLEDs)

No literature was found that describes the application or integration of this compound in the emissive or transport layers of Organic Light-Emitting Diodes (OLEDs). guidechem.comnih.govrsc.org Research in OLED materials is focused on optimizing efficiency, color purity, and lifetime, with many well-characterized compounds being utilized, but this compound is not among them. nih.govnih.gov

Integration of this compound in Polymer Science and Composites

The precursor to this compound, 3,3'-dimethoxybenzidine (B85612) (also known as o-dianisidine), is recognized as a monomer for producing azo dyes. nih.goviarc.fr However, there is no evidence to suggest that this compound itself is used as a monomer or cross-linking agent in the development of advanced functional polymers or composites.

Role as Monomers or Cross-linking Agents

No studies were identified that utilize this compound as a monomer for creating polymers like polyamides or as a cross-linking agent to form networked polymer structures. specialchem.commdpi.comnih.gov While benzidine (B372746) derivatives can be used in polymer synthesis, the application of the diacetylated form of dianisidine for this purpose is not documented. researchgate.net

Development of Functional Polymers from this compound

Consistent with the lack of its use as a monomer, there is no information on the development of functional polymers derived from this compound. The synthesis of functional polymers is a major area of materials science, but this specific compound is not mentioned as a building block. nih.govchemsrc.comnih.govmdpi.com

Potential Role in Self-Assembled Structures and Supramolecular Materials

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry. rsc.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, allow for the construction of complex and functional materials from the bottom up.

Dianisidine derivatives possess structural features that make them potential building blocks for self-assembled and supramolecular materials. The aromatic rings in the dianisidine backbone can participate in π-π stacking interactions, while the amide groups in a derivative like this compound can form hydrogen bonds. These directional and specific interactions are crucial for creating ordered supramolecular architectures.

This compound in Sensing and Detection Technologies

The field of chemical sensing and detection has greatly benefited from the development of new materials that can selectively and sensitively identify target analytes. Dianisidine derivatives have demonstrated significant potential in this area, particularly in the development of electrochemical sensors.

A notable application is the use of an electro-generated o-dianisidine derivative to create a modified electrode for the detection of gallic acid. rsc.orgresearchgate.netresearchgate.net In this work, an o-dianisidine derivative was stabilized on multi-walled carbon nanotubes (MWCNTs) that were modifying a glassy carbon electrode (GCE). rsc.orgresearchgate.net This hybrid material, denoted as GCE/o-DD@MWCNT, exhibited excellent electro-analytical performance for sensing gallic acid at a low potential. rsc.orgresearchgate.net The sensor demonstrated high selectivity and a low detection limit, making it effective for analyzing real-world samples like grape juice and water. rsc.orgresearchgate.net

The performance characteristics of the gallic acid sensor are summarized in the table below:

| Parameter | Value | Reference |

| Analyte | Gallic Acid | rsc.orgresearchgate.net |

| Electrode | GCE/o-DD@MWCNT | rsc.orgresearchgate.net |

| Detection Potential | 0.16 V vs. Ag/AgCl | rsc.org |

| Sensitivity | 0.4580 µA µM⁻¹ | rsc.orgresearchgate.net |

| Detection Range | 100–1300 µM | rsc.orgresearchgate.net |

| Detection Limit | 144 nM | rsc.orgresearchgate.net |

In another study, o-dianisidine was used as a chromogenic substrate in a system with gold nanoparticles (AuNPs) that mimic the activity of the enzyme peroxidase. researchgate.net The oxidation of o-dianisidine in the presence of hydrogen peroxide and the AuNPs resulted in a color change, which could be used for the quantitative detection of analytes like glutathione. rsc.org This highlights the utility of dianisidine compounds in colorimetric sensing assays. Furthermore, DNA-based sensors have been developed for the specific detection of o-dianisidine itself, which is a recognized carcinogen. nih.gov

These examples underscore the versatility of dianisidine derivatives in sensing technologies, leveraging their electrochemical and chromogenic properties. The ability to incorporate these molecules into composite materials with nanoparticles opens up a wide range of possibilities for developing novel and highly sensitive detection platforms.

Future Perspectives in N,n Diacetyldianisidine Research

Emerging Synthetic Strategies

There is a notable lack of published research on emerging or novel synthetic strategies specifically for N,N'-Diacetyldianisidine. The synthesis of related dianisidine derivatives, such as Schiff bases, has been documented through condensation reactions. For instance, N,N'-Dibenzylidene-3,3'-dimethoxybenzidine has been synthesized via the condensation of o-dianisidine and benzaldehyde. dergipark.org.tr However, advanced and "green" synthetic methodologies, such as biocatalysis, flow chemistry, or the use of novel catalytic systems for the acylation of dianisidine to form this compound, are not described in the available literature. Future research could explore these avenues to develop more efficient, sustainable, and scalable synthetic routes.

Novel Characterization Methodologies

Spectroscopic and analytical techniques used for related compounds include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups. For example, in the synthesis of N,N'-Dibenzylidene-3,3'-dimethoxybenzidine, the disappearance of –NH2 stretching vibrations and the appearance of the characteristic CH=N group band were monitored. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. tandfonline.comnih.gov

UV-Vis Spectroscopy: To study the electronic properties of the molecule. tandfonline.comtandfonline.com

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystal. The crystal structure of o-dianisidine has been determined, showing an orthorhombic space group Pbca. tandfonline.com

Thermal Analysis (TGA/DSC): To assess thermal stability and phase transitions. For example, N,N'-Dibenzylidene-3,3'-dimethoxybenzidine was found to be stable up to 330 °C. dergipark.org.tr

Scanning Electron Microscopy (SEM): To study the surface morphology of the material. dergipark.org.tr

Future research on this compound could involve the application of more advanced and hyphenated analytical techniques to gain deeper insights into its structure-property relationships.

Table 1: Characterization Techniques for Dianisidine Derivatives

| Technique | Information Obtained | Reference |

| FT-IR Spectroscopy | Functional group analysis | dergipark.org.tr |

| 1H & 13C NMR | Molecular structure elucidation | tandfonline.comnih.gov |

| UV-Vis Spectroscopy | Electronic properties | tandfonline.comtandfonline.com |

| X-ray Crystallography | 3D molecular and crystal structure | tandfonline.com |

| Thermal Analysis | Thermal stability and transitions | dergipark.org.tr |

| SEM | Surface morphology | dergipark.org.tr |

This table is based on data for dianisidine derivatives, as specific data for this compound is not available.

Advances in Computational Modeling

There is a significant lack of computational modeling studies focused specifically on this compound. However, Density Functional Theory (DFT) has been employed to study the molecular geometry, vibrational frequencies, and electronic properties of o-dianisidine. tandfonline.com Such computational approaches could be extended to this compound to predict its properties.

Potential areas for future computational research on this compound include:

DFT Calculations: To predict molecular structure, spectroscopic properties (IR, NMR, UV-Vis), and electronic properties like HOMO-LUMO energy levels. tandfonline.comresearchgate.net

Molecular Docking Studies: If a biological target is identified, docking simulations could predict the binding affinity and interaction modes. This has been applied to novel tetrazole derivatives of dianisidine targeting the Bcl-2 apoptosis regulator. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models: To correlate molecular structure with potential biological activity or material properties.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics and interactions of the molecule in different environments.

Exploration of New Material Applications

The primary documented application of dianisidine compounds is as intermediates in the synthesis of dyes and pigments. chemicalbook.comcdc.govnih.gov There is limited information on the exploration of this compound in advanced material applications.

Research on related dianisidine derivatives suggests potential for development in the following areas:

Functional Polymers: Polyphenols and polyazomethines derived from o-dianisidine have been synthesized and characterized for their thermal, electrical, and optical properties. tandfonline.comcomu.edu.tr Crosslinked polyphosphazene microspheres have also been prepared from o-dianisidine. researchgate.netresearchgate.net Future work could investigate the incorporation of this compound into polymer backbones to create novel materials with tailored properties.

Liquid Crystals: New diglycidyl ethers based on Schiff bases of o-dianisidine have been synthesized and shown to exhibit thermotropic liquid crystalline behavior. nih.gov

Biochemical Reagents: o-Dianisidine is used as a chromogenic substrate in peroxidase-based assays, such as ELISA. chemimpex.comnih.gov While this compound is not typically used for this purpose, its potential as a precursor for other analytical reagents could be an area of exploration.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N,N'-Diacetyldianisidine with high purity, and how can researchers validate its structural integrity?

- Methodology :

- Synthesis : Optimize acetylation conditions (e.g., acetic anhydride ratio, temperature) using dianisidine as the precursor. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ recrystallization in a solvent system (e.g., ethanol-water) to isolate the product. Verify purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥99% purity thresholds, as recommended for related acetamide derivatives .

- Characterization : Confirm structure using -NMR and IR spectroscopy. Compare spectral data with literature values for acetylated aromatic amines .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, safety goggles) to minimize inhalation or dermal exposure, following guidelines for structurally similar acetamides .

- Avoid ignition sources due to potential flammability risks, as noted for N,N-diethylacetamide .

- Store in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal stability of this compound under varying environmental conditions?

- Experimental Design :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition temperatures. Compare with data for N,N-dimethylacetamide, which degrades at ~164–167°C .

- Accelerated Stability Studies : Expose the compound to humidity (75% RH), UV light, and acidic/alkaline buffers (pH 3–10) for 4–8 weeks. Monitor degradation via HPLC and mass spectrometry .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Data Reconciliation :

- Multi-Technique Validation : Cross-validate NMR and IR results with X-ray crystallography to confirm substituent positions and hydrogen-bonding patterns.

- Batch Variability Analysis : Compare purity across synthesis batches using GC-MS to detect trace impurities (e.g., unreacted dianisidine) that may skew results .

Q. How can researchers investigate the compound’s interaction with biological macromolecules (e.g., DNA/proteins)?

- Methodological Framework :

- Spectroscopic Titration : Use UV-Vis and fluorescence spectroscopy to quantify binding constants () with DNA (e.g., calf thymus DNA) .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding sites on protein targets, validated by surface plasmon resonance (SPR) assays .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Statistical Workflow :

- Use nonlinear regression (e.g., Hill equation) to model IC values. Validate with ANOVA for inter-group variability, as applied in glioblastoma treatment trials .

- Address outliers via Grubbs’ test, ensuring compliance with protocols for similar acetamide derivatives .

Q. How should researchers document and report unexpected byproducts during synthesis?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.